4-(4-Bromophenyl)thiomorpholine
Overview
Description
- It is also known by its IUPAC name: 4-[(4-Bromophenyl)sulfonyl]thiomorpholine .
- The compound consists of a thiomorpholine ring (a six-membered heterocycle containing one sulfur atom) with a 4-bromophenyl group attached to it.
4-(4-Bromophenyl)thiomorpholine: is a chemical compound with the molecular formula .
Scientific Research Applications
4-(4-Bromophenyl)thiomorpholine:
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which are structurally similar to this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
A study on similar thiazol-2-amine derivatives showed promising adme properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Thiazol-2-amine derivatives, which are structurally similar, have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Preparation Methods
- One synthetic route involves a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine .
- Another method combines N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloracetamide with various substituted anilines .
- The reaction conditions and detailed procedures for these methods can be found in research papers .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents used in these reactions include boron reagents (such as boronic acids) for Suzuki–Miyaura coupling reactions .
- The major products formed depend on the specific reaction conditions and starting materials.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, it’s essential to note that each compound has unique properties and applications.
- Similar compounds may include other thiomorpholines or brominated aromatic derivatives.
Properties
IUPAC Name |
4-(4-bromophenyl)thiomorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIAAFKDDBYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80848240 | |
Record name | 4-(4-Bromophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90254-20-9 | |
Record name | 4-(4-Bromophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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